molecular formula C14H15BrN2O2 B2561605 2-(2-bromophenoxy)-N-[cyano(cyclopropyl)methyl]propanamide CAS No. 1797239-04-3

2-(2-bromophenoxy)-N-[cyano(cyclopropyl)methyl]propanamide

Cat. No.: B2561605
CAS No.: 1797239-04-3
M. Wt: 323.19
InChI Key: FZDHLLCFXNBRSN-UHFFFAOYSA-N
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Description

2-(2-bromophenoxy)-N-[cyano(cyclopropyl)methyl]propanamide is an organic compound that features a bromophenoxy group, a cyano group, and a cyclopropylmethyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N-[cyano(cyclopropyl)methyl]propanamide typically involves the following steps:

    Bromination: The starting material, phenol, undergoes bromination to form 2-bromophenol.

    Etherification: 2-bromophenol is then reacted with an appropriate alkyl halide to form 2-(2-bromophenoxy)alkane.

    Amidation: The alkane is converted to the corresponding amide through a reaction with a suitable amine, such as cyclopropylmethylamine.

    Nitrile Formation: Finally, the amide undergoes a reaction with a cyanating agent to introduce the cyano group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenoxy)-N-[cyano(cyclopropyl)methyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-bromophenoxy)-N-[cyano(cyclopropyl)methyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N-[cyano(cyclopropyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group may interact with enzymes or receptors, while the cyano group can participate in hydrogen bonding or other interactions. The cyclopropylmethyl group may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromophenoxy)cyclohexanone
  • 2-(2-bromophenoxy)tetrahydropyran
  • 2-(2-chlorophenoxy)propanamide

Uniqueness

2-(2-bromophenoxy)-N-[cyano(cyclopropyl)methyl]propanamide is unique due to the presence of the cyano group and the cyclopropylmethyl group, which confer distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

2-(2-bromophenoxy)-N-[cyano(cyclopropyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-9(19-13-5-3-2-4-11(13)15)14(18)17-12(8-16)10-6-7-10/h2-5,9-10,12H,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDHLLCFXNBRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C#N)C1CC1)OC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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